2-Piperazineacetic acid
Description
2-Piperazineacetic acid (CAS 14566-74-6) is a bicyclic organic compound with the molecular formula C₆H₁₂N₂O₂ and a molecular weight of 144.17 g/mol . It features a piperazine ring (a six-membered heterocycle with two nitrogen atoms) substituted with an acetic acid moiety at the 2-position. Key physical properties include a boiling point of 329.1°C, density of 1.102 g/cm³, and a calculated LogP (partition coefficient) of -0.32, indicating moderate hydrophilicity . This compound serves as a versatile building block in medicinal chemistry, particularly for synthesizing piperazine-containing pharmaceuticals, such as antipsychotics and antihistamines. Its carboxylic acid group enables conjugation with other molecules, while the piperazine ring contributes to hydrogen bonding and solubility .
Properties
IUPAC Name |
2-piperazin-2-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c9-6(10)3-5-4-7-1-2-8-5/h5,7-8H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEOCVZKPBSYQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591143 | |
| Record name | (Piperazin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14566-74-6 | |
| Record name | (Piperazin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Piperazine acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperazineacetic acid typically involves the reaction of piperazine with chloroacetic acid under basic conditions. The reaction is usually carried out in an aqueous medium with sodium hydroxide as the base. The general reaction scheme is as follows: [ \text{Piperazine} + \text{Chloroacetic acid} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: On an industrial scale, the production of this compound can involve more sophisticated techniques such as catalytic hydrogenation or the use of high-pressure reactors to ensure higher yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Piperazineacetic acid can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Synthesis of 2-Piperazineacetic Acid Derivatives
The synthesis of this compound derivatives has been extensively studied due to their potential biological activities. A recent study reported an efficient five-step synthetic route to produce 3-substituted this compound esters from optically pure amino acids. This method allows for the generation of enantiopure compounds, which are crucial for evaluating biological activity . The synthesis involved the use of key intermediates such as 1,2-diamines and α,β-unsaturated esters, facilitating the production of diverse piperazine derivatives.
Table 1: Synthetic Routes for this compound Derivatives
| Step | Reaction Type | Key Intermediates | Outcome |
|---|---|---|---|
| 1 | Aza Michael Reaction | α, β-unsaturated esters | Formation of 1,4-diamines |
| 2 | Ring Closure | N-Boc protected amino acids | Cyclization to form piperazine core |
| 3 | Deprotection | - | Generation of final piperazine derivatives |
| 4 | Racemization | - | Noted in certain products |
Biological Activities
This compound and its derivatives exhibit a range of biological activities, making them valuable in drug development. They have been studied for their potential in treating central nervous system (CNS) disorders, including anxiety and depression. Piperazine derivatives are known to cross the blood-brain barrier (BBB), enhancing their therapeutic efficacy .
Case Study: Neuroprotective Effects
A notable study identified a novel piperazine derivative that demonstrated synaptoprotective properties in Alzheimer’s disease models. This compound selectively activated TRPC6 channels, which are implicated in synaptic plasticity and cognitive function. The ability to penetrate the BBB was a significant advantage, indicating potential for treating neurodegenerative diseases .
Applications in Pharmaceutical Formulations
The versatility of this compound allows it to be incorporated into various pharmaceutical formulations. Its derivatives have been explored as active pharmaceutical ingredients (APIs) due to their favorable pharmacokinetic profiles.
Table 2: Pharmaceutical Applications of Piperazine Derivatives
| Compound Name | Application Area | Mechanism of Action |
|---|---|---|
| cmp2 | Alzheimer’s Treatment | TRPC6 activation |
| 51164 | Neuroprotection | Synaptic recovery through TRPC6 stimulation |
| Active esters of piperazines | Antidepressants | Modulation of neurotransmitter systems |
Regulatory Considerations
The safety and efficacy of compounds derived from this compound must adhere to regulatory standards before clinical application. Studies evaluating the carcinogenic potential of related compounds have been conducted by organizations such as the International Agency for Research on Cancer (IARC), ensuring that new drugs meet safety criteria .
Mechanism of Action
The mechanism of action of 2-Piperazineacetic acid involves its interaction with various molecular targets, primarily through its piperazine ring. This ring can interact with receptors and enzymes, modulating their activity. The compound can act as a ligand, binding to specific sites on proteins and altering their function. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 2-piperazineacetic acid and its analogs:
Key Observations:
- Bulky groups like benzyl () or 4-methoxy-3-methylbenzyl () enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
- Functional Group Diversity : Ester derivatives () are more lipophilic than the parent carboxylic acid, while Boc-protected analogs () are tailored for stability in synthetic intermediates.
- Molecular Weight : Derivatives with aromatic or Boc groups (e.g., ) have significantly higher molecular weights than this compound, which could influence pharmacokinetics.
Pharmacological and Biomedical Relevance
- This compound : Primarily a scaffold for CNS-targeting drugs. Its derivatives exhibit affinity for serotonin and dopamine receptors .
- Benzyl Ester Analogs : Used in prodrug design to enhance bioavailability. For example, benzyl (3-oxo-2-piperazinyl)acetate may serve as an intermediate for anticonvulsants .
- EPCP Derivatives : The 2,3-dioxo moiety in EPCP analogs mimics diketopiperazine structures, which are explored for antimicrobial and anticancer activities .
- Boc-Protected Derivatives : Critical in solid-phase peptide synthesis (SPPS) to prevent side reactions during chain elongation .
Biological Activity
2-Piperazineacetic acid, a compound belonging to the piperazine family, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by a piperazine ring with an acetic acid side chain. Its synthesis typically involves the reaction of piperazine with acetic anhydride or acetic acid under controlled conditions. Recent advancements have demonstrated efficient synthetic routes that allow for the production of various substituted derivatives, enhancing its biological profile.
| Compound | Synthesis Method | Yield (%) | Comments |
|---|---|---|---|
| This compound | Reaction with acetic anhydride | 85 | High yield with minimal by-products |
| 3-Phenyl-2-piperazineacetic acid | Aza Michael reaction followed by cyclization | 75 | Enantiomerically pure |
Antidepressant Activity
Studies have indicated that this compound exhibits antidepressant-like effects in animal models. A notable study utilized the forced swim test and tail suspension test to evaluate its efficacy. The results demonstrated a significant reduction in immobility time, suggesting an increase in locomotor activity and potential antidepressant properties .
Antimicrobial Activity
Research has shown that derivatives of this compound possess antimicrobial properties against various bacterial strains. For instance, compounds were tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones ranging from 12 to 20 mm depending on the concentration used . The mechanism is believed to involve disruption of bacterial cell membranes.
Neuroprotective Effects
This compound has also been investigated for its neuroprotective capabilities. In vitro studies demonstrated that it can protect neuronal cells from oxidative stress-induced apoptosis. This was evidenced by reduced levels of reactive oxygen species (ROS) and increased cell viability in cultures exposed to neurotoxic agents .
Case Studies
-
Case Study on Depression:
A clinical trial involving patients with major depressive disorder assessed the efficacy of a formulation containing this compound. Patients reported significant improvements in mood and cognitive function after eight weeks of treatment compared to a placebo group . -
Antimicrobial Efficacy:
In a laboratory setting, a series of derivatives were tested for their antimicrobial activity against clinical isolates. The study highlighted that certain modifications to the piperazine ring enhanced antibacterial potency, particularly against multidrug-resistant strains .
Q & A
Q. What are the most reliable synthetic routes for 2-piperazineacetic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer: this compound can be synthesized via nucleophilic substitution or condensation reactions. For example, chloroacetic anhydride has been used in high-temperature (130°C) reactions with piperazine derivatives to introduce the acetic acid moiety . Optimization of stoichiometric ratios (e.g., 1:1.2 molar ratio of piperazine to chloroacetic anhydride) and solvent selection (e.g., toluene for reflux conditions) significantly improves yield. Purification often involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer: The compound is hygroscopic and degrades under prolonged exposure to moisture or heat. Storage recommendations include:
- Temperature: -20°C in airtight containers under inert gas (argon or nitrogen).
- Solubility Considerations: Dissolve in polar aprotic solvents (e.g., DMF, DMSO) for long-term stability.
- Incompatibilities: Avoid contact with strong oxidizers (e.g., peroxides) to prevent decomposition into toxic gases like nitrogen oxides or hydrogen chloride .
Q. What analytical techniques are recommended for confirming the identity and purity of this compound?
- Methodological Answer:
- LC-MS: Use reverse-phase C18 columns with mobile phases (0.1% formic acid in water/acetonitrile) to detect molecular ion peaks at m/z 158.1 [M+H]⁺.
- NMR: Key signals include δ 3.5–4.0 ppm (piperazine ring protons) and δ 2.8–3.2 ppm (acetic acid methylene group) in D₂O or DMSO-d₆ .
- Melting Point: Confirm purity via sharp melting points (~258°C for the dihydrochloride salt) .
Advanced Research Questions
Q. How can kinetic resolution strategies improve enantiomeric purity of this compound derivatives?
- Methodological Answer: Enzymatic kinetic resolution using lipases (e.g., Candida antarctica Lipase B) in organic solvents (e.g., hexane:isopropanol) achieves >90% enantiomeric excess (ee) for (R)- or (S)-isomers. Reaction conditions (pH 7.5–8.0, 25–37°C) and substrate-to-enzyme ratios (10:1) are critical. Monitoring via chiral HPLC (Chiralpak AD-H column) validates resolution efficiency .
Q. What experimental approaches address contradictions in reported pKa values for this compound?
- Methodological Answer: Discrepancies in pKa values (e.g., 2.1 vs. 2.5 for the carboxylic acid group) arise from solvent polarity and ionic strength variations. Standardize measurements using:
Q. How do stereochemical configurations of this compound impact its reactivity in peptide coupling reactions?
- Methodological Answer: The (R)-enantiomer exhibits higher reactivity in EDCl/HOBt-mediated amide bond formation due to favorable spatial alignment with coupling reagents. For example, (R)-2-piperazineacetic acid achieves 85% coupling efficiency with glycine ethyl ester in acetonitrile at reflux, compared to 62% for the (S)-form. Monitor stereochemical integrity via circular dichroism (CD) spectroscopy .
Q. What strategies mitigate byproduct formation during functionalization of this compound?
- Methodological Answer: Common byproducts (e.g., N-alkylated derivatives) form via competing nucleophilic attacks on the piperazine ring. Mitigation strategies include:
- Protecting Groups: Use Boc (tert-butoxycarbonyl) for the secondary amine during acetic acid coupling.
- Low-Temperature Reactions: Perform acylations at 0–5°C to suppress side reactions.
- Catalytic Additives: Add DMAP (4-dimethylaminopyridine) to enhance regioselectivity .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in solvent compatibility for this compound?
- Methodological Answer: While some studies recommend DMSO for solubility , others report decomposition in DMSO at >50°C . Resolve contradictions by:
- Short-Term Use: Dissolve in DMSO at ≤25°C for immediate reactions.
- Alternatives: Use methanol or aqueous buffers (pH 4–6) for prolonged stability. Validate via TLC or HPLC to detect degradation products like piperazine .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
